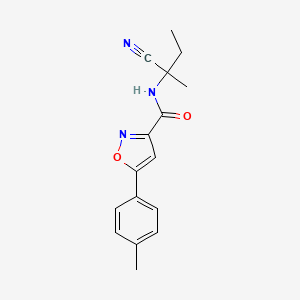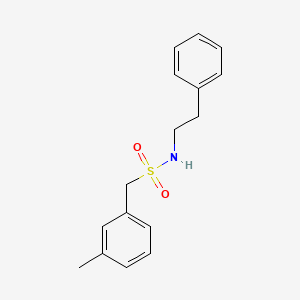![molecular formula C23H24N2O4S2 B4797663 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B4797663.png)
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl(methyl)sulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety substituted with a 3-methylsulfanylphenyl group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyl(methyl)sulfamoyl chloride, which is then reacted with 4-hydroxyphenylacetic acid to form the intermediate 4-[benzyl(methyl)sulfamoyl]phenoxyacetic acid. This intermediate is subsequently coupled with 3-methylsulfanylphenylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the discovery of new biochemical pathways or therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfamoyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. Additionally, the acetamide moiety may interact with enzymes or receptors, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylphenyl)acetamide: Lacks the sulfanyl group, which may alter its reactivity and biological activity.
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-chlorophenyl)acetamide: Contains a chlorine substituent instead of a sulfanyl group, potentially affecting its chemical properties and applications.
Uniqueness
The presence of the 3-methylsulfanylphenyl group in 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide distinguishes it from similar compounds, providing unique reactivity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-25(16-18-7-4-3-5-8-18)31(27,28)22-13-11-20(12-14-22)29-17-23(26)24-19-9-6-10-21(15-19)30-2/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEQRGHMPVLHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4797580.png)



![3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4797617.png)
![2-(methoxymethyl)-1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidine](/img/structure/B4797621.png)
![5-(5-CHLORO-2-THIENYL)-N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4797634.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4797641.png)
![1-benzyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4797648.png)
![4-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4797656.png)
![5-{[3-(Benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4797673.png)

![N-phenyl-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4797684.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-3-yl)benzamide](/img/structure/B4797686.png)
